molecular formula C20H14N2O4 B15195608 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone CAS No. 6959-96-2

3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone

Cat. No.: B15195608
CAS No.: 6959-96-2
M. Wt: 346.3 g/mol
InChI Key: ZAVKPEYNHNIRKS-UHFFFAOYSA-N
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Description

3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone is a complex organic compound characterized by its unique structure, which includes a furanone core and naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furanone Core: The furanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a condensation reaction with an appropriate naphthylamine derivative.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-phenyl)imino)-2(5H)-furanone
  • 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-benzyl)imino)-2(5H)-furanone

Uniqueness

Compared to similar compounds, 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone stands out due to its unique naphthyl group, which may confer distinct chemical and biological properties

Properties

CAS No.

6959-96-2

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

3-methyl-5-[5-[(4-methyl-5-oxofuran-2-ylidene)amino]naphthalen-1-yl]iminofuran-2-one

InChI

InChI=1S/C20H14N2O4/c1-11-9-17(25-19(11)23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18-10-12(2)20(24)26-18/h3-10H,1-2H3

InChI Key

ZAVKPEYNHNIRKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC3=C2C=CC=C3N=C4C=C(C(=O)O4)C)OC1=O

Origin of Product

United States

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